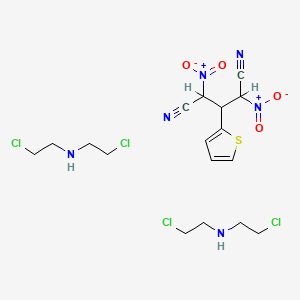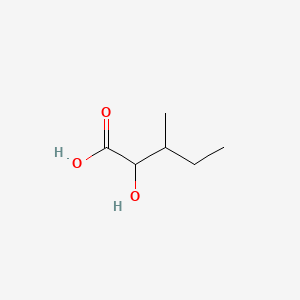
3-BENZAL-N-BUTYRAMIDE
Vue d'ensemble
Description
Le benzalamide est un composé organique appartenant à la classe des amides. Il est dérivé de l'acide benzoïque et se caractérise par la présence d'un cycle benzénique lié à un groupe amide. Le benzalamide est connu pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le benzalamide peut être synthétisé par plusieurs méthodes, notamment :
Condensation benzoïnique et amidation : La condensation benzoïnique à partir de benzaldéhyde suivie de l'amidation benzoïnique peut être réalisée efficacement dans des conditions douces dans une cellule d'électrolyse.
De la benzaldéhyde au benzamide : Une autre méthode implique la conversion de la benzaldéhyde en acide benzoïque, suivie de la formation de chlorure de benzoyle à l'aide de chlorure de thionyle.
Méthodes de production industrielle : La production industrielle de benzalamide implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, avec des optimisations pour le rendement et la pureté. L'utilisation de la synthèse électrochimique est particulièrement favorisée pour sa méthodologie « verte », réduisant la production de substances résiduelles stoechiométriques .
Types de réactions :
Oxydation et réduction : Le benzalamide peut subir des réactions d'oxydation et de réduction, souvent facilitées par des méthodes électrochimiques.
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : L'anion superoxyde et l'oxygène moléculaire sont couramment utilisés dans l'oxydation de la benzoïne en benzamide.
Principaux produits formés :
Oxydation : Le benzamide est formé par l'oxydation de la benzoïne.
Réduction : La benzylamine est formée par la réduction du benzamide.
Substitution : Le benzamide est formé par la réaction de substitution du chlorure de benzoyle avec l'ammoniac.
4. Applications de recherche scientifique
Le benzalamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif dans les réactions organiques.
Médecine : Certains dérivés du benzalamide sont utilisés comme neuroleptiques et antipsychotiques.
Industrie : Le benzalamide est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du benzalamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le benzalamide peut interagir avec des enzymes et des récepteurs, modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment celles impliquées dans le stress oxydatif et l'inflammation.
Applications De Recherche Scientifique
Benzalamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Some benzalamide derivatives are used as neuroleptics and antipsychotics.
Industry: Benzalamide is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Benzalamide can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Le benzalamide peut être comparé à d'autres composés similaires, tels que :
Unicité du benzalamide : Le benzalamide est unique en raison de sa structure chimique spécifique et de sa capacité à subir diverses réactions chimiques dans des conditions douces. Ses applications en chimie verte et ses activités biologiques en font un composé précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
3-methyl-4-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZGRFYZKWYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871941 | |
| Record name | 3-Methyl-4-phenyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7236-47-7 | |
| Record name | 3-Methyl-4-phenyl-3-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7236-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Benzalbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-phenyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenyl-3-butenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500AC5XYXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial findings regarding the potential therapeutic benefit of beta-Benzalbutyramide?
A: Early research on beta-Benzalbutyramide primarily focused on its potential as a hypocholesterolemic agent. Studies conducted on rats fed a low-protein diet demonstrated that beta-Benzalbutyramide could effectively reduce cholesterol and beta-lipoprotein levels in their blood []. This finding suggested its potential therapeutic use in managing hyperlipidemia. Further investigations explored its efficacy in humans, with one study evaluating its short-term effects on hyperlipidemic patients []. While these initial studies provided promising results, further research is needed to fully elucidate its mechanism of action, long-term effects, and potential applications in clinical practice.
Q2: Were there any comparative studies conducted to assess the efficacy of beta-Benzalbutyramide against existing treatments?
A: Yes, a comparative study was conducted to evaluate the short-term efficacy of beta-Benzalbutyramide against clofibrate, another antihyperlipidemic agent, in treating hyperlipidemic patients []. The findings from this comparative study could offer insights into the potential advantages or disadvantages of beta-Benzalbutyramide compared to existing treatment options.
Q3: What were the main metabolic effects of beta-Benzalbutyramide observed in the research?
A: Research explored the metabolic effects of beta-Benzalbutyramide as a new hypocholesterolemic derivative []. While the specific details of these metabolic effects are not provided in the abstracts, this line of research highlights the importance of understanding the broader physiological impact of the compound beyond its cholesterol-lowering properties.
Q4: Did the research investigate the impact of beta-Benzalbutyramide on cholesterol biosynthesis or metabolism?
A: Although not explicitly stated in the abstracts, the observed reduction in cholesterol and beta-lipoprotein levels in rats [] suggests that beta-Benzalbutyramide might influence cholesterol biosynthesis or metabolism. Further research is needed to determine the precise mechanisms by which beta-Benzalbutyramide exerts its hypocholesterolemic effects. Understanding these mechanisms could pave the way for developing more targeted therapies for hyperlipidemia and related conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)
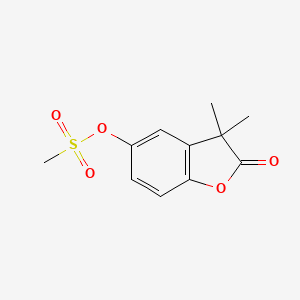

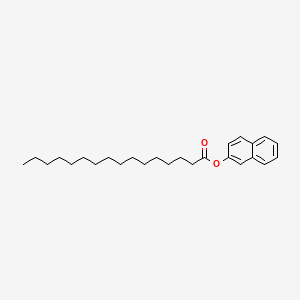
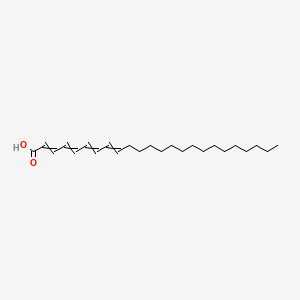
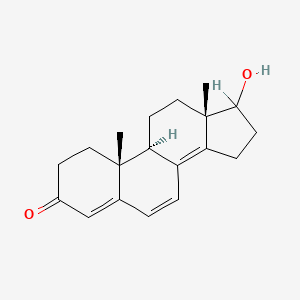

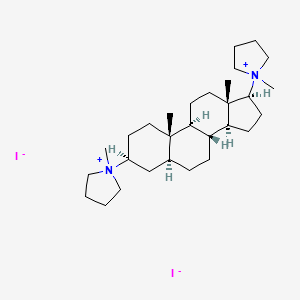

![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
